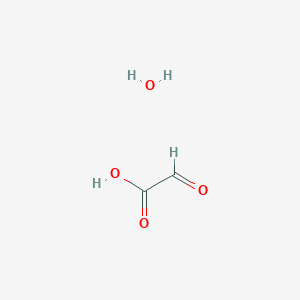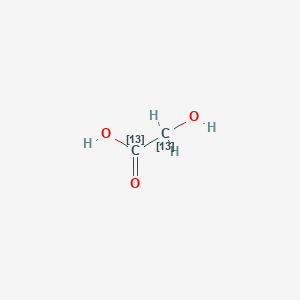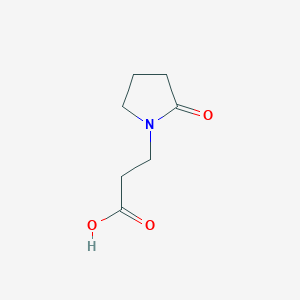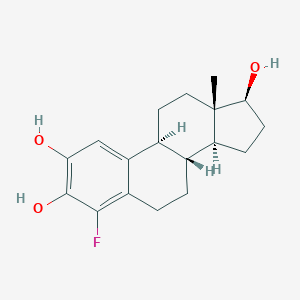
4-Fluoro-2-hydroxyestradiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-hydroxyestradiol (4F-2-OHE2) is a synthetic estrogen derivative that has been extensively studied for its potential use in cancer treatment. It is a potent anti-tumor agent that has been shown to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-hydroxyestradiol involves the induction of apoptosis in cancer cells. It has been shown to activate the intrinsic pathway of apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. In addition, it has been shown to inhibit the activity of various enzymes that are involved in cell proliferation and survival, such as topoisomerase II and Akt.
Effets Biochimiques Et Physiologiques
4-Fluoro-2-hydroxyestradiol has been shown to have various biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and cell death. It has also been shown to inhibit the activity of estrogen receptors, which are involved in the growth and survival of breast cancer cells. In addition, it has been shown to decrease the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis and tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Fluoro-2-hydroxyestradiol in lab experiments is its potent anti-tumor activity. It has been shown to be effective against various types of cancer cells, which makes it a promising candidate for cancer treatment. However, one limitation of using 4-Fluoro-2-hydroxyestradiol is its potential toxicity. It has been shown to induce oxidative stress and DNA damage in normal cells, which may limit its clinical use.
Orientations Futures
There are several future directions for the research on 4-Fluoro-2-hydroxyestradiol. One direction is to investigate its potential use in combination with other anti-cancer agents. It has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may enhance their effectiveness. Another direction is to investigate its potential use in the treatment of other diseases, such as osteoporosis and cardiovascular diseases. Finally, further studies are needed to investigate the potential toxicity of 4-Fluoro-2-hydroxyestradiol and to develop strategies to minimize its side effects.
Méthodes De Synthèse
The synthesis of 4-Fluoro-2-hydroxyestradiol involves the reaction of 2-hydroxyestradiol with a fluorinating agent. The reaction can be carried out using various methods, including electrophilic fluorination, nucleophilic fluorination, and oxidative fluorination. The yield and purity of the product depend on the reaction conditions, such as the type and amount of the fluorinating agent, the solvent, and the reaction temperature.
Applications De Recherche Scientifique
4-Fluoro-2-hydroxyestradiol has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy. 4-Fluoro-2-hydroxyestradiol has also been investigated for its potential use in the treatment of other diseases, such as osteoporosis and cardiovascular diseases.
Propriétés
Numéro CAS |
148044-30-8 |
|---|---|
Nom du produit |
4-Fluoro-2-hydroxyestradiol |
Formule moléculaire |
C18H23FO3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,17S)-4-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,17-triol |
InChI |
InChI=1S/C18H23FO3/c1-18-7-6-9-10(13(18)4-5-15(18)21)2-3-11-12(9)8-14(20)17(22)16(11)19/h8-10,13,15,20-22H,2-7H2,1H3/t9-,10+,13-,15-,18-/m0/s1 |
Clé InChI |
FMHAFUXKLBNHPP-ZICKVNAASA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=C(C=C34)O)O)F |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)O)O)F |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)O)O)F |
Synonymes |
4-fluoro-2-hydroxyestradiol 4F2OHE2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



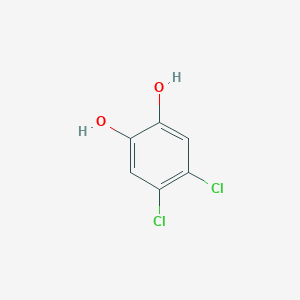

![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)



